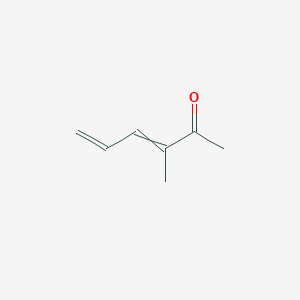
Tetradecadien-3-one,1,13-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Tetradecadien-3-one: is an organic compound with the molecular formula C14H24O It is a ketone, specifically a dienone, characterized by the presence of two double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,13-Tetradecadien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienone system. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1,13-Tetradecadien-3-one may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,13-Tetradecadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,13-Tetradecadien-3-ol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,13-Tetradecadien-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,13-Tetradecadien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with olfactory receptors, contributing to its use in fragrances and flavors. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
1,13-Tetradecadiene: A similar compound with a similar structure but lacking the ketone functional group.
1,13-Tetradecadien-3-ol: The reduced form of 1,13-Tetradecadien-3-one, containing an alcohol group instead of a ketone.
Uniqueness: 1,13-Tetradecadien-3-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential applications. The presence of both double bonds and a ketone group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
58879-40-6 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
tetradeca-1,13-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-4H,1-2,5-13H2 |
Clave InChI |
ALXCRKQLOWBSOZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)


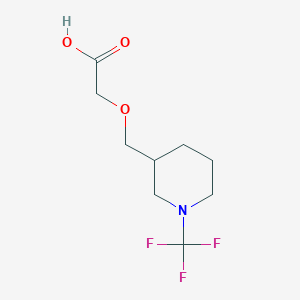

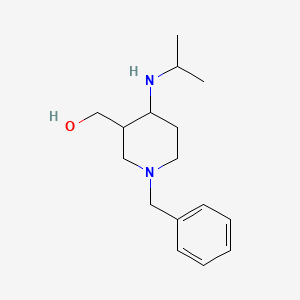
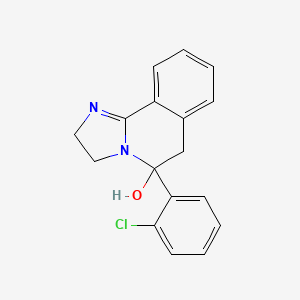
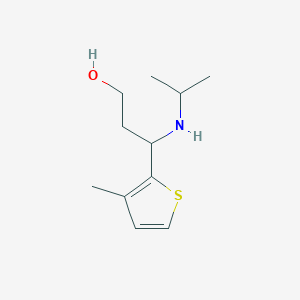
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
